molecular formula C7H10N2O B1273629 3-Propyl-1H-Pyrazole-4-Carbaldehyde CAS No. 681260-23-1

3-Propyl-1H-Pyrazole-4-Carbaldehyde

Cat. No. B1273629
CAS RN: 681260-23-1
M. Wt: 138.17 g/mol
InChI Key: NIWZBRGCLHKEHG-UHFFFAOYSA-N
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Description

“3-Propyl-1H-Pyrazole-4-Carbaldehyde” is a chemical compound with the empirical formula C7H10N2O. It has a molecular weight of 138.17 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of pyrazole derivatives like “3-Propyl-1H-Pyrazole-4-Carbaldehyde” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis of a similar compound, 5-chloro-3-propyl-1-vinyl-1H-pyrazole-4-carbaldehyde, was carried out by treating 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde with t-BuOK in pyridine .


Molecular Structure Analysis

The molecular structure of “3-Propyl-1H-Pyrazole-4-Carbaldehyde” can be represented by the SMILES string O=CC1=CNN=C1CCC . The InChI representation is 1S/C7H10N2O/c1-2-3-7-6(5-10)4-8-9-7/h4-5H,2-3H2,1H3,(H,8,9) .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

Pyrazole derivatives have been extensively studied for their anticancer properties. The pyrazole ring is a common motif in many pharmacologically active compounds, and modifications to this core structure, such as in 3-Propyl-1H-Pyrazole-4-Carbaldehyde , can lead to potent anticancer agents. Researchers are exploring its efficacy in inhibiting cancer cell growth and inducing apoptosis .

Agrochemistry: Pesticide Development

In agrochemistry, pyrazole derivatives are used in the synthesis of pesticides. Their ability to disrupt biological pathways in pests makes them valuable for protecting crops3-Propyl-1H-Pyrazole-4-Carbaldehyde could be a precursor in developing new pesticides with improved safety profiles and efficacy .

Coordination Chemistry: Ligand Synthesis

This compound can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes can be used in catalysis, material science, and as models for biological systems. The pyrazole moiety’s nitrogen atoms offer sites for metal coordination, which can be exploited in synthesizing metal-organic frameworks (MOFs) and other coordination compounds .

Organometallic Chemistry: Catalyst Design

In organometallic chemistry, 3-Propyl-1H-Pyrazole-4-Carbaldehyde can be used to create organometallic complexes that serve as catalysts in various chemical reactions. These catalysts can enhance reaction rates, selectivity, and yield, making them crucial for industrial processes .

Drug Discovery: Enzyme Inhibitors

The pyrazole core is a key feature in many enzyme inhibitors. Modifying the pyrazole ring, as seen in 3-Propyl-1H-Pyrazole-4-Carbaldehyde , can lead to the development of new drugs that target specific enzymes involved in disease pathways, such as kinases in cancer or proteases in viral infections .

Green Chemistry: Solvent-Free Synthesis

The environmental impact of chemical synthesis is a growing concern. Pyrazole derivatives like 3-Propyl-1H-Pyrazole-4-Carbaldehyde can be synthesized using green chemistry principles, such as solvent-free conditions or microwave-assisted reactions, reducing the ecological footprint of chemical manufacturing .

Analytical Chemistry: Chromophoric Agents

Pyrazole derivatives can act as chromophoric agents in analytical chemistry. They can be used in the development of new dyes and indicators for various analytical techniques, including UV-Vis spectroscopy and fluorescence-based assays .

Neuropharmacology: Neuroprotective Properties

Research into neurodegenerative diseases has highlighted the potential of pyrazole derivatives as neuroprotective agents3-Propyl-1H-Pyrazole-4-Carbaldehyde may play a role in developing treatments that protect neuronal cells from damage or degeneration .

Future Directions

The future directions for “3-Propyl-1H-Pyrazole-4-Carbaldehyde” and similar compounds are likely to involve further exploration of their biological activities and potential applications in medicinal chemistry and drug discovery . Pyrazole derivatives have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals .

properties

IUPAC Name

5-propyl-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-3-7-6(5-10)4-8-9-7/h4-5H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWZBRGCLHKEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375181
Record name 3-Propyl-1H-Pyrazole-4-Carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propyl-1H-Pyrazole-4-Carbaldehyde

CAS RN

681260-23-1
Record name 3-Propyl-1H-Pyrazole-4-Carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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